molecular formula C17H21FN4O B5672905 5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine

5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine

Cat. No. B5672905
M. Wt: 316.4 g/mol
InChI Key: CHTAAJGGPNHRKB-UHFFFAOYSA-N
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Description

This compound appears to be related to a class of substances often investigated for their biological activities and chemical synthesis methodologies. The specific name suggests a complex structure with potential relevance in pharmaceutical development, given the presence of a pyrimidine core, a fluorophenoxy group, and a piperidine moiety.

Synthesis Analysis

The synthesis of related pyrimidine derivatives has been described in various studies. For instance, Zhang et al. (2009) detailed a practical synthesis method for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors, showcasing the relevance of such compounds in medicinal chemistry (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including their nonplanarity and hydrogen bonding capabilities, has been explored through crystallography. Trilleras et al. (2008) analyzed the structure of highly substituted pyrimidines, revealing insights into their molecular conformations and intermolecular interactions (Trilleras et al., 2008).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives encompasses a wide range of reactions, including nucleophilic substitutions and cyclization reactions. Such reactivities enable the synthesis of complex structures with varied biological activities. Studies such as those by Kim (1985) delve into the synthesis and rearrangement of pyrimidine derivatives, illustrating the chemical versatility of these compounds (Kim, 1985).

properties

IUPAC Name

5-ethyl-4-[4-(4-fluorophenoxy)piperidin-1-yl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O/c1-2-12-11-20-17(19)21-16(12)22-9-7-15(8-10-22)23-14-5-3-13(18)4-6-14/h3-6,11,15H,2,7-10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTAAJGGPNHRKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1N2CCC(CC2)OC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-4-[4-(4-fluorophenoxy)piperidin-1-YL]pyrimidin-2-amine

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